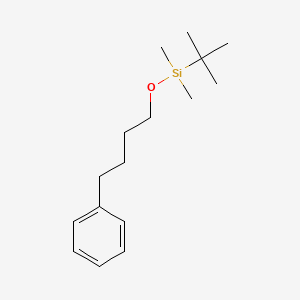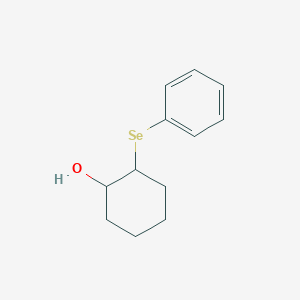
2-(Phenylselanyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylselanyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a phenylselanyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylselanyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylselenol in the presence of a base. The reaction proceeds through the formation of an intermediate selenoether, which is subsequently hydrolyzed to yield the desired alcohol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Phenylselanyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding cyclohexanol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) and sodium amide (NaNH2) are employed for substitution reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Phenylselanyl)cyclohexan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Phenylselanyl)cyclohexan-1-ol involves its interaction with various molecular targets. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules . The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .
Comparaison Avec Des Composés Similaires
2-Cyclohexen-1-ol: A related compound with a similar cyclohexane ring structure but without the phenylselanyl group.
Phenylselenol: The parent compound from which the phenylselanyl group is derived.
Cyclohexanol: A simpler analog with only a hydroxyl group on the cyclohexane ring.
Uniqueness: 2-(Phenylselanyl)cyclohexan-1-ol is unique due to the presence of both the phenylselanyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and potential therapeutic applications .
Propriétés
Numéro CAS |
73501-53-8 |
|---|---|
Formule moléculaire |
C12H16OSe |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
2-phenylselanylcyclohexan-1-ol |
InChI |
InChI=1S/C12H16OSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 |
Clé InChI |
XNFLWQDTWVENJE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)O)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
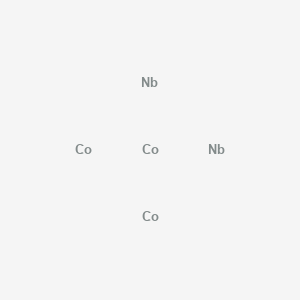
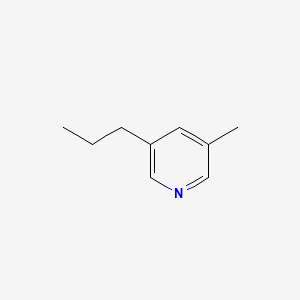


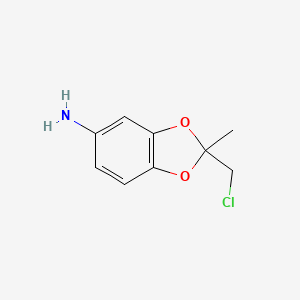
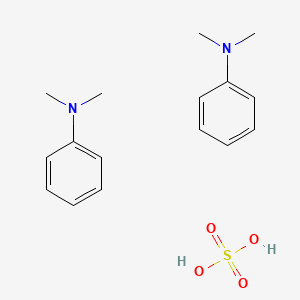
![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)
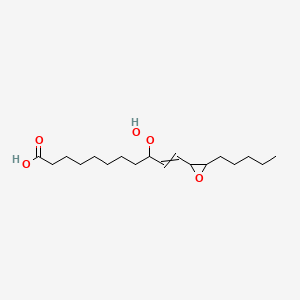
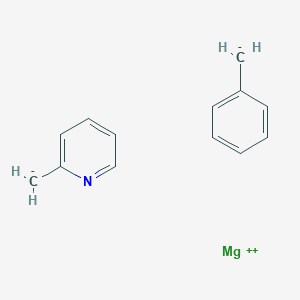
![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)

![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
